molecular formula C6H11Cl2N3 B3380901 4-Hydrazino-3-methylpyridine hydrochloride CAS No. 2097938-62-8

4-Hydrazino-3-methylpyridine hydrochloride

Cat. No.: B3380901
CAS No.: 2097938-62-8
M. Wt: 196.07 g/mol
InChI Key: IFYBIZOGZAPCJZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

4-Hydrazino-3-methylpyridine hydrochloride can be synthesized through several methods. One common method involves the nucleophilic substitution of halogen atoms in pyridines or their N-oxides by reaction with hydrazine hydrate . This reaction is typically carried out in a solvent such as pyridine, dioxane, ethanol, acetonitrile, tetrahydrofuran (THF), dimethylformamide (DMF), or methylene chloride, at temperatures ranging from 0 to 150°C . The specific temperature conditions depend on the structure of the initial halogen-substituted pyridine .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimizing reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and other advanced technologies can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Hydrazino-3-methylpyridine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the hydrazine group, leading to the formation of different derivatives.

    Substitution: The hydrazine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine hydrate, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The reaction conditions, such as temperature and solvent, vary depending on the desired product.

Major Products Formed

The major products formed from these reactions include various hydrazinopyridine derivatives, which can have different biological and chemical properties .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Hydrazino-3-methylpyridine hydrochloride include other hydrazinopyridine derivatives, such as:

  • 2-Hydrazinopyridine
  • 3-Hydrazinopyridine
  • 4-Hydrazinopyridine

Uniqueness

This compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its versatility in various applications, including organic synthesis, coordination chemistry, and drug development, sets it apart from other similar compounds.

Properties

CAS No.

2097938-62-8

Molecular Formula

C6H11Cl2N3

Molecular Weight

196.07 g/mol

IUPAC Name

(3-methylpyridin-4-yl)hydrazine;dihydrochloride

InChI

InChI=1S/C6H9N3.2ClH/c1-5-4-8-3-2-6(5)9-7;;/h2-4H,7H2,1H3,(H,8,9);2*1H

InChI Key

IFYBIZOGZAPCJZ-UHFFFAOYSA-N

SMILES

CC1=C(C=CN=C1)NN.Cl

Canonical SMILES

CC1=C(C=CN=C1)NN.Cl.Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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